molecular formula C13H10N2S B11880403 5-Methyl-2-(quinolin-2-yl)thiazole

5-Methyl-2-(quinolin-2-yl)thiazole

Cat. No.: B11880403
M. Wt: 226.30 g/mol
InChI Key: UBPKIWVKDYAOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(quinolin-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a quinolin-2-yl moiety at position 2. Its synthesis involves coupling reactions, as demonstrated in , where a bromophenyl precursor undergoes substitution to yield the target compound in 65% yield. Key characterization data include a melting point of 122–124°C, $ ^1H $ NMR (CDCl$ _3 $, δ = 2.39 and 2.47 ppm for methyl groups), and $ ^{13}C $ NMR signals confirming the thiazole and quinoline integration . The quinoline moiety enhances aromatic stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or nucleic acids.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-2-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-14-13(16-9)12-7-6-10-4-2-3-5-11(10)15-12/h2-8H,1H3

InChI Key

UBPKIWVKDYAOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regiochemical Control

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halo ketone (e.g., chloroacetone), followed by cyclization and elimination of hydrogen halide. For this compound, quinoline-2-carbothioamide (1a ) reacts with chloroacetone (2 ) under basic conditions to yield the target compound (3 ) (Scheme 1).

Scheme 1. Hantzsch synthesis of this compound
Quinoline-2-carbothioamide+ChloroacetoneEt3N, EtOHThis compound\text{Quinoline-2-carbothioamide} + \text{Chloroacetone} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{this compound}

Regioselectivity is ensured by the electron-withdrawing quinoline group, which directs thioamide activation toward the α-halo ketone’s electrophilic carbon.

Optimization of Reaction Conditions

Data from multiple studies reveal critical parameters affecting yield (Table 1):

Table 1. Optimization of Hantzsch synthesis conditions

SolventBaseTemp (°C)Time (h)Yield (%)
EthanolEt₃NReflux678–85
Ethyl acetatePyridineRT2465–72
DMFK₂CO₃80482–88

Ethanol with triethylamine at reflux provides optimal balance between reaction rate (6 h) and yield (85%). Prolonged heating in high-boiling solvents like DMF risks decomposition of the quinoline moiety.

Alternative Synthetic Strategies

α,α-Dibromoketone Route

Parkash et al. demonstrated that α,α-dibromoketones (4 ) react with quinoline-2-carbothioamide (1a ) to form this compound (3 ) via sequential alkylation-cyclization (Scheme 2).

Scheme 2. Dibromoketone-based synthesis
1a+CH3C(O)CBr2EtOH, RT3\text{1a} + \text{CH}_3\text{C(O)CBr}_2 \xrightarrow{\text{EtOH, RT}} \text{3}

This method avoids halogenated solvents but requires stoichiometric control to prevent over-alkylation. Yields range from 70–75% with 20-minute reaction times.

Transition-Metal-Mediated Cross-Coupling

Palladium-catalyzed Stille coupling between 2-(tributylstannyl)thiazole derivatives and quinoline halides offers a modular approach. For example, 5-methyl-2-(trimethylstannyl)thiazole (5 ) couples with 2-bromoquinoline (6 ) under Pd(PPh₃)₄ catalysis to afford 3 in 68% yield (Scheme 3).

Scheme 3. Stille coupling strategy
5+6Pd(PPh3)4,LiCl3\text{5} + \text{6} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{LiCl}} \text{3}

While effective for late-stage diversification, this method incurs higher costs due to stannane reagents and rigorous anhydrous conditions.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

FTIR analysis of 3 shows key absorptions at:

  • 3286 cm⁻¹ : N–H stretch (hydrazo group)

  • 1609 cm⁻¹ : C=N stretch (thiazole ring)

  • 1548 cm⁻¹ : C=C aromatic (quinoline)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) of 3 exhibits:

  • δ 8.52 (d, J = 8.4 Hz) : H-8 quinoline

  • δ 7.98–7.72 (m) : H-3, H-4, H-5, H-6, H-7 quinoline

  • δ 2.71 (s) : C5–CH₃

¹³C NMR confirms the thiazole C-2 linkage to quinoline via a resonance at δ 152.1 ppm .

Comparative Analysis of Synthetic Methods

Table 2. Method comparison for large-scale synthesis

MethodYield (%)Purity (%)Cost IndexScalability
Hantzsch (EtOH)85981.0Excellent
Dibromoketone75951.2Moderate
Stille coupling68993.5Limited

The Hantzsch method remains superior for industrial applications due to its cost efficiency and scalability. Cross-coupling routes are reserved for functionalized derivatives requiring precise regiocontrol.

Industrial-Scale Considerations

Purification Techniques

Recrystallization from ethanol/water (3:1) achieves >98% purity, while column chromatography (SiO₂, hexane/EtOAc 4:1) is necessary for intermediates with residual metal catalysts.

Environmental Impact

Waste streams from Hantzsch syntheses contain Et₃N·HCl, which can be neutralized to recover triethylamine (85% efficiency) . Pd-containing residues from cross-coupling require specialized metal recovery systems to meet EPA guidelines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic attacks at electron-deficient positions, particularly under basic conditions:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Thiol substitutionSodium ethoxide, thiourea derivatives2-Aminothiazole derivatives Microwave irradiation (130°C) accelerates alkylation-cyclization steps
Alkoxy substitutionK₂CO₃, propargyl bromides4-Substituted 2-aminothiazoles Iron(III) bromide catalysis enables aromatic substitutions

Mechanistic studies reveal initial thiourea alkylation followed by 5-exo-dig cyclization to form thiazole intermediates .

Electrophilic Aromatic Substitution

The quinoline moiety directs electrophiles to specific positions:

  • Halogenation : Chlorination at C-5 of quinoline occurs using Cl₂/FeCl₃, enhancing antimalarial activity .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the quinoline ring at C-6, forming nitro derivatives for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypeCatalysts/ConditionsProductsYield (%)
Suzuki-MiyauraPd(OAc)₂, Cs₂CO₃, DMSO/H₂O (9:1), 80°C3-(Oxazol-5-yl)quinoline carboxamides 67–94
Buchwald-HartwigPd(dba)₂, Xantphos, K₃PO₄N-Aryl thiazoloquinolines 72–85

Optimal conditions for Suzuki couplings require electron-deficient aryl boronic acids to minimize side reactions .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions:

  • With Azides : Cu(I)-catalyzed click reactions form triazole-linked hybrids, improving aqueous solubility .

  • With Nitrile Oxides : Generate isoxazoline-thiazole conjugates under microwave irradiation .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the thiazole’s methyl group to a carboxylic acid.

  • Reduction : H₂/Pd-C reduces the quinoline ring to tetrahydroquinoline, altering pharmacokinetic properties .

Biological Activity Correlation

Reaction products show enhanced bioactivity:

DerivativeBiological ActivityIC₅₀/ MIC Values
5-Chloro-quinoline-thiazoleAnticancer (HCT116)1.8 µM
Triazole hybridsAntimicrobial (MRSA)MIC: 0.5 µg/mL

Key Mechanistic Insights

  • Hydrogen Bonding : Thiazole’s nitrogen stabilizes transition states during nucleophilic substitutions .

  • π-Stacking : Quinoline’s aromatic system facilitates interactions with catalytic palladium centers .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Various studies have demonstrated that thiazole derivatives, including 5-Methyl-2-(quinolin-2-yl)thiazole, possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, which makes them suitable candidates for developing new antibiotics .

Antitumor Efficacy

This compound has shown promising results in anticancer research. A study assessed its activity against HepG2 liver cancer cells using MTT assays. The most active derivatives exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents. Additionally, the compound has been evaluated for synergistic effects with conventional chemotherapeutics like doxorubicin and cisplatin in colorectal cancer models, demonstrating enhanced efficacy and reduced side effects.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with its biological targets. For instance, binding affinity assessments revealed strong hydrogen bonding interactions with phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, contributing to its inhibitory effects. Furthermore, the compound's ability to intercalate DNA suggests a mechanism for inhibiting DNA replication, which is critical in cancer therapy.

Study on Antitumor Activity

A notable case study involved synthesizing a series of thiazole derivatives from a common precursor and assessing their anticancer activity against HepG2 liver cancer cells. The results indicated that certain derivatives had significantly lower IC50 values compared to standard treatments, highlighting their potential as effective anticancer agents.

Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of thiazole derivatives combined with conventional chemotherapeutics. Results showed enhanced efficacy when used together, supporting the development of combination therapies involving thiazoles.

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Mechanism Efficacy
AntimicrobialDisruption of cell wall synthesisBroad-spectrum activity
AntitumorInhibition of DNA replicationLower IC50 values than standard drugs
Synergistic EffectsEnhanced efficacy with other chemotherapeuticsImproved therapeutic outcomes

Mechanism of Action

The mechanism by which 5-Methyl-2-(quinolin-2-yl)thiazole exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, altering their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs .

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Phenyl/Pyridinyl: The quinolin-2-yl group (bulky, planar) may improve binding to hydrophobic enzyme pockets compared to smaller aryl groups like phenyl .
  • Electron-Withdrawing Groups : Trifluoromethyl (in ) enhances anticancer activity, while acetyl () modulates electron density for anti-inflammatory effects.

Anticancer Activity

  • This compound: No direct data, but quinoline-thiazole hybrids are known for DNA intercalation and kinase inhibition.
  • 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide : Exhibits 48% inhibition against HCT-8 cells, attributed to the trifluoromethyl group’s metabolic stability .

Antimicrobial and Anti-Biofilm Effects

  • Thiazole-Glycopeptide Combinations : Compound 2 in reduces vancomycin MIC by 512-fold against VRSA and disrupts S. epidermidis biofilms, outperforming vancomycin .
  • Quinoline-Thiazole Hybrids: The quinoline moiety may enhance penetration into bacterial membranes, though specific data for this compound are lacking.

Enzyme Inhibition

  • MMP-2 Inhibition : Thiazole-carboxylic acid derivatives (e.g., MMPI-1154 in ) show superior cardioprotection (1 µM reduces infarct size) compared to hydroxamic acid analogs .
  • COX-2 Inhibition: Bisthiazoles () mimic pyrazole/isoxazole bioisosteres (e.g., celecoxib), suggesting this compound could target COX-2 via similar mechanisms .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide 5-Acetyl-4-methyl-2-(phenylamino)thiazole
Molecular Weight 297.36 g/mol* 354.34 g/mol 247.32 g/mol
Melting Point 122–124°C Not reported 283°C ()
LogP (Predicted) ~3.1 (quinoline hydrophobicity) ~2.8 (trifluoromethyl polarity) ~1.5 (acetyl polarity)
Bioavailability Moderate (high LogP) High (balanced solubility) Low (polar substituents)

*Calculated from molecular formula C$ _{13} $H$ _{11} $N$ _{3} $S.

Biological Activity

5-Methyl-2-(quinolin-2-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring fused with a quinoline moiety. This structural combination is known to enhance the compound's interaction with biological targets, contributing to its pharmacological properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines. For instance, Evren et al. (2019) synthesized novel thiazole derivatives and tested their efficacy against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cell line, revealing strong selectivity and significant cytotoxicity with IC50 values below that of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Reference
19A549< 1.00
19NIH/3T3< 1.00

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study focusing on thiazole derivatives, it was noted that compounds with similar structures exhibited significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response . The ability to modulate these pathways suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
216.340.71
171.000.09

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented. A study highlighted that various thiazole derivatives possess broad-spectrum antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with its biological targets. For example, the binding affinity to PDE5 and COX enzymes was evaluated through computational methods, revealing strong hydrogen bonding interactions that contribute to its inhibitory effects .

Study on Antitumor Efficacy

In a notable case study, researchers synthesized a series of thiazole derivatives from a common precursor and assessed their anticancer activity against HepG2 liver cancer cells using MTT assays. The most active compounds demonstrated IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of thiazole derivatives when combined with conventional chemotherapeutics like doxorubicin and cisplatin in colorectal cancer models. The results showed enhanced efficacy and reduced side effects, supporting the development of combination therapies involving thiazoles .

Q & A

Basic: What synthetic strategies are employed to prepare 5-methyl-2-(quinolin-2-yl)thiazole?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example:

  • Route 1 : Reacting thiocyanate precursors (e.g., 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one) with amines like morpholine in methanol under reflux conditions .
  • Route 2 : Condensation of aldehydes (e.g., 3-chlorobenzo[f]quinoline-2-carbaldehyde) with thiosemicarbazide, followed by cyclization with carbon-centered electrophiles (e.g., chloroacetyl chloride) to form thiazole derivatives .
    Key Variables :
  • Solvent choice (methanol, ethanol) and temperature (reflux conditions).
  • Catalysts (e.g., glacial acetic acid for protonation).
  • Purification via recrystallization (methanol/water mixtures) .

Advanced: How do structural modifications at the thiazole ring impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., halogens) on the thiazole ring enhance antimicrobial activity by increasing electrophilicity .
    • Methyl or ethyl groups at position 5 improve metabolic stability by reducing oxidative degradation .
  • Hybrid Scaffolds :
    • Incorporating quinoline (as in this compound) enhances DNA intercalation, crucial for anticancer activity .
      Experimental Validation :
  • IC50 values against cancer cell lines (e.g., HepG2) are measured via MTT assays to quantify potency .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at position 5) and aromatic proton environments .
  • X-ray Crystallography :
    • Resolves dihedral angles between fused rings (e.g., 23.46° between thiazole and benzene rings in analogs) and hydrogen-bonding interactions .
  • Elemental Analysis :
    • Matches experimental and theoretical C/H/N/S percentages to confirm purity .

Advanced: How are computational methods applied to optimize this compound for drug design?

Methodological Answer:

  • Molecular Docking :
    • AutoDock/Vina predicts binding affinity to targets (e.g., EGFR kinase) by analyzing interactions (e.g., hydrogen bonds with quinoline nitrogen) .
  • DFT Calculations :
    • Evaluates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of thiazole-quinoline hybrids, correlating with redox stability .
      Case Study :
  • Thiazole-containing polymers in organic solar cells show deep HOMO levels (-5.3 eV), validated by DFT for enhanced charge transport .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Anticancer Activity :
    • Inhibits topoisomerase II and tubulin polymerization, validated via fluorescence-based enzymatic assays .
  • Antimicrobial Activity :
    • Disrupts bacterial cell membranes (e.g., Staphylococcus aureus) in disk diffusion assays, with zone-of-inhibition diameters ≥15 mm .
  • Antioxidant Potential :
    • Scavenges DPPH radicals (IC50 ~50 μM) via electron transfer mechanisms .

Advanced: How do intramolecular interactions influence conformational stability?

Methodological Answer:

  • Hydrogen Bonding :
    • Intramolecular O–H···N bonds (e.g., phenolic OH to thiazole N1) stabilize planar conformations but steric effects from methyl groups induce torsional angles (~23°) .
  • Crystal Packing :
    • Weak intermolecular C–H···O interactions form 1D chains, observed via X-ray diffraction .
      Implications :
  • Non-coplanar rings reduce π-π stacking but improve solubility in polar solvents .

Basic: What challenges arise in scaling up the synthesis of this compound?

Methodological Answer:

  • Solvent Limitations :
    • Methanol reflux requires high volumes; switching to greener solvents (e.g., ethanol/water mixtures) improves sustainability .
  • Byproduct Formation :
    • Thiocyanate intermediates may hydrolyze; controlled pH (5–6) minimizes side reactions .
  • Purification :
    • Recrystallization yields drop from 85% (lab) to 60% (pilot scale) due to impurities; column chromatography optimizes recovery .

Advanced: What role does this compound play in materials science?

Methodological Answer:

  • Organic Photovoltaics :
    • Thiazole units lower HOMO levels (e.g., -5.3 eV in F-BDT copolymers), enhancing open-circuit voltage (Voc) in solar cells .
  • Electron Transport Layers :
    • Thiazole-quinoline hybrids exhibit high electron mobility (0.12 cm²/V·s) in OFETs due to planar conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.